Cas no 2450-55-7 (2-Butenedinitrile,2,3-diphenyl-, (2E)-)

2-Butenedinitrile,2,3-diphenyl-, (2E)- structure
2450-55-7 structure
Product Name:2-Butenedinitrile,2,3-diphenyl-, (2E)-
CAS No:2450-55-7
MF:C16H10N2
MW:230.264003276825
CID:262968
PubChem ID:786808
Update Time:2025-04-19

2-Butenedinitrile,2,3-diphenyl-, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Butenedinitrile,2,3-diphenyl-, (2E)-
    • (E)-.α.,.α.'-Stilbenedicarbonitrile
    • (E)-2,3-Diphenyl-2-butenedinitrile
    • (E)-2,3-diphenyl-but-2-enedinitrile
    • (E)-dicyanostilbene
    • (E)-diphenyl-2,3-butenedinitrile
    • 2,3-Diphenylfumaronitrile
    • trans 1,2-dicyano-1,2-diphenylethylene
    • trans-1,2-Dicyano-1,2-diphenylethylene
    • Fumaronitrile, diphenyl-
    • trans-.alpha.,.beta.-Dicyanostilbene
    • (E)-2,3-diphenylbut-2-enedinitrile
    • NSC 114543
    • VFBJMPNFKOMEEW-FOCLMDBBSA-N
    • (E)-.alpha.,.alpha.'-Dicyanostilbene
    • 2-Butenedinitrile,3-diphenyl-, (E)-
    • 4591-16-6
    • NSC-114543
    • trans-Diphenyldicyanoethylene
    • Diphenylfumarodinitrile
    • AF-960/00456056
    • 2-Butenedinitrile, 2,3-diphenyl-, (E)-
    • SCHEMBL79975
    • 1,2-Dicyano-1,2-diphenylethylene
    • (E)-.alpha.,.alpha.'-Stilbenedicarbonitrile
    • BSA5K8H977
    • NSC-405877
    • UNII-BSA5K8H977
    • 2,3-Diphenyl-2-butenedinitrile
    • (E)-alpha,alpha'-Dicyanostilbene
    • SCHEMBL1898420
    • (E)-alpha,alpha'-Stilbenedicarbonitrile
    • NSC114543
    • Diphenylfumaronitrile
    • A827676
    • DTXSID10883846
    • NSC 405877
    • 2-Butenedinitrile, 2,3-diphenyl-
    • MFCD00137176
    • 2-Butenedinitrile, 2,3-diphenyl-, (2E)-
    • 2450-55-7
    • NSC405877
    • diphenylfumaronitril
    • trans-alpha,beta-Dicyanostilbene
    • Inchi: 1S/C16H10N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10H/b16-15+
    • InChI Key: VFBJMPNFKOMEEW-FOCLMDBBSA-N
    • SMILES: N#C/C(=C(/C#N)\C1C=CC=CC=1)/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 230.0845
  • Monoisotopic Mass: 230.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6A^2
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.156
  • Boiling Point: 369.5°Cat760mmHg
  • Flash Point: 170.3°C
  • Refractive Index: 1.62
  • PSA: 47.58
  • LogP: 3.64456
Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd